4-Fluorobenzotrifluoride

Catalog No.
S773470
CAS No.
402-44-8
M.F
C7H4F4
M. Wt
164.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzotrifluoride

CAS Number

402-44-8

Product Name

4-Fluorobenzotrifluoride

IUPAC Name

1-fluoro-4-(trifluoromethyl)benzene

Molecular Formula

C7H4F4

Molecular Weight

164.1 g/mol

InChI

InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H

InChI Key

UNNNAIWPDLRVRN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)F

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)F

Microbial Defluorination

Synthesis of Biphenyl Compounds

Synthesis of Fluoxetine

Synthesis of Aminomethyltetrahydronaphthalene Derivatives

Synthesis of Fluorinated Epoxy Resins

Synthesis of Fluorinated Liquid Crystals

4-Fluorobenzotrifluoride is an organic compound characterized by the molecular formula C7H4F4 and a molecular weight of 164.1 g/mol. It is a colorless liquid that is highly flammable and exhibits strong solvent properties. The compound is recognized for its trifluoromethyl and fluorine substituents, which enhance its reactivity and utility in various chemical applications. Its CAS number is 402-44-8, and it is commonly utilized in synthetic organic chemistry due to its unique electronic properties and structural characteristics .

, primarily involving nucleophilic aromatic substitution and electrophilic aromatic substitution. The presence of the trifluoromethyl group significantly influences reaction pathways, making it a valuable intermediate in the synthesis of various fluorinated compounds. For instance, it can react with nucleophiles to form substituted products under specific conditions, often utilizing catalysts such as silver oxide or barium oxide .

Additionally, it has been involved in regioselective reactions where the introduction of fluorine atoms modifies the reactivity of the aromatic ring, allowing for selective functionalization .

Several synthesis methods have been developed for 4-Fluorobenzotrifluoride:

  • Electrophilic Fluorination: This method typically involves the use of Selectfluor or other fluorinating agents in the presence of silver oxide or barium oxide in acetone at elevated temperatures (23-90°C) to achieve high yields .
  • Nucleophilic Substitution: The compound can also be synthesized via nucleophilic aromatic substitution reactions involving suitable precursors and nucleophiles under controlled conditions .
  • Rearrangement Reactions: Some synthetic routes exploit rearrangement mechanisms to introduce fluorine into the aromatic system effectively.

These methods highlight the versatility of 4-Fluorobenzotrifluoride as a synthetic building block in organic chemistry.

4-Fluorobenzotrifluoride finds applications across various fields:

  • Solvent: Due to its excellent solvent properties, it is used in chemical synthesis and extraction processes.
  • Intermediate: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fluorinated compounds.
  • Material Science: The compound is utilized in developing advanced materials due to its unique electronic properties.

Its ability to modify chemical reactivity makes it a valuable tool for chemists working on fluorinated derivatives .

Interaction studies involving 4-Fluorobenzotrifluoride focus on its reactivity with biological molecules and other chemicals. Research indicates that its trifluoromethyl group can significantly alter interaction profiles with enzymes and receptors, potentially leading to novel therapeutic agents or agrochemicals. Additionally, studies on similar compounds suggest that understanding these interactions could unveil new pathways for drug design and development .

Several compounds share structural similarities with 4-Fluorobenzotrifluoride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
BenzotrifluorideC7H5F3Lacks fluorine at the para position; used as a solvent.
4-TrifluoromethylbenzeneC7H4F3Contains a trifluoromethyl group; used in material science.
2-FluorobenzotrifluorideC7H5F4Fluorine at ortho position; different reactivity patterns.

Uniqueness of 4-Fluorobenzotrifluoride: The combination of both trifluoromethyl and fluorine groups at specific positions on the benzene ring makes 4-Fluorobenzotrifluoride particularly reactive compared to its analogs. This unique substitution pattern enhances its utility in synthetic applications while also influencing its biological activity.

Thermodynamic Parameters

Melting and Boiling Points

4-Fluorobenzotrifluoride demonstrates consistent thermal transition properties across multiple commercial and literature sources. The melting point ranges from -42°C to -41.7°C, with most sources reporting values within this narrow range [1] [2] [3] [4] [5]. This relatively low melting point is characteristic of fluorinated aromatic compounds, where the presence of fluorine atoms affects the crystal packing and intermolecular interactions.

The boiling point is consistently reported between 102°C and 105°C across various sources [1] [2] [3] [4] [5] [6] [7]. The majority of commercial suppliers report a boiling point of 103°C to 104°C, with some sources providing the range of 102-105°C [4] [6] [8]. This boiling point reflects the compound's moderate volatility and the influence of the trifluoromethyl group on intermolecular forces.

ParameterValueTemperature/Pressure Conditions
Melting Point-42 to -41.7°CStandard atmospheric pressure
Boiling Point102-105°CStandard atmospheric pressure

Density and Refractive Index

The density of 4-Fluorobenzotrifluoride is consistently reported as 1.293 g/mL at 25°C across multiple sources [1] [2] [4] [6] [9]. Some sources report slight variations, with values of 1.30 g/mL at 20°C [1] [7] and 1.295 g/mL [8]. The density reflects the influence of the fluorine atoms, which contribute to the compound's relatively high molecular weight while maintaining liquid state at room temperature.

The refractive index is reported as 1.401 at 20°C in most sources [1] [4] [5] [6] [7] [8]. Some sources provide a range of 1.4004-1.4024 [5] or slightly higher values of 1.405 [10]. This refractive index is characteristic of fluorinated aromatic compounds and indicates the compound's optical properties.

ParameterValueMeasurement Conditions
Density1.293 g/mL25°C
Refractive Index1.40120°C, sodium D-line
Vapor Pressure35.8 mmHg25°C

Solubility and Phase Behavior

4-Fluorobenzotrifluoride exhibits limited solubility in water due to its hydrophobic character [4] [11] [12]. The compound demonstrates high lipophilicity, making it preferentially soluble in organic solvents while showing poor water solubility [12]. This solubility profile is attributed to the presence of fluorine atoms and the trifluoromethyl group, which enhance the compound's hydrophobic characteristics.

The compound shows enhanced solubility in organic solvents including ethanol, acetone, and dichloromethane [11]. While solubility in chloroform and methanol is described as "slight" [4], the compound demonstrates better compatibility with less polar organic solvents. The phase behavior is characterized by the compound's ability to remain as a clear, colorless liquid at room temperature [1] [3] [4] [5].

Solvent TypeSolubilityCharacteristics
WaterSlightly solubleHydrophobic character limits solubility
ChloroformSlightly solubleOrganic solvent compatibility
MethanolSlightly solubleOrganic solvent compatibility
EthanolBetter solubilityEnhanced solubility in organic media
AcetoneBetter solubilityEnhanced solubility in organic media
DichloromethaneBetter solubilityEnhanced solubility in organic media

Stability Under Varied Environmental Conditions

4-Fluorobenzotrifluoride demonstrates chemical stability under normal conditions [13] [14] [15] [16] [17]. The compound is described as stable under proper storage conditions and shows no special reactivity under normal processing conditions [14] [15]. However, several environmental factors significantly influence its stability profile.

Thermal stability is limited, with the compound being classified as heat sensitive [1] [7] [15]. Storage recommendations consistently emphasize the need to avoid elevated temperatures, heat sources, sparks, and open flames [1] [7] [15] [18]. The compound requires refrigerated storage at 0-10°C to maintain stability [1] [7] [15]. This thermal sensitivity is attributed to the compound's flammable nature and potential for thermal decomposition.

Moisture sensitivity is another critical stability consideration [18]. The compound should be stored under conditions that avoid exposure to moisture, as this can affect its stability and potentially lead to degradation [18]. The compound is incompatible with strong oxidizing agents, which can cause hazardous reactions [14] [15] [18].

Environmental persistence data indicates that 4-Fluorobenzotrifluoride exhibits high persistence in both water/soil and air environments [19]. Despite this persistence, the compound shows low bioaccumulation potential with a LogKOW value of 3.1564 [19]. The mobility in soil is characterized as low, with a KOC value of 1912 [19].

Stability AspectDescriptionEnvironmental Impact
Chemical StabilityStable under normal conditionsStable in standard laboratory conditions
Thermal StabilityHeat sensitive - avoid elevated temperaturesThermal degradation may occur at elevated temperatures
Storage RequirementsRefrigerated storage (0-10°C) recommendedProper storage prevents degradation
Moisture SensitivityAvoid exposure to moistureMoisture exposure may affect stability
Incompatible MaterialsIncompatible with strong oxidizing agentsOxidizing agents may cause hazardous reactions

Research findings indicate that 4-Fluorobenzotrifluoride can undergo biodegradation processes under specific conditions. Studies have shown that the compound can be metabolized by certain bacterial strains, particularly through pathways involving the formation of fluorinated catechols and subsequent defluorination mechanisms [20]. The compound's environmental fate is influenced by its ability to undergo partial transformation via toluene biodegradative pathways, leading to the formation of various fluorinated metabolites [20].

XLogP3

3.3

Boiling Point

103.5 °C

Melting Point

-41.7 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

402-44-8

Wikipedia

4-Fluorobenzotrifluoride

General Manufacturing Information

Benzene, 1-fluoro-4-(trifluoromethyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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